molecular formula C8H7BrF3N B1503459 2-Bromo-6-methyl-4-(trifluoromethyl)aniline

2-Bromo-6-methyl-4-(trifluoromethyl)aniline

Cat. No.: B1503459
M. Wt: 254.05 g/mol
InChI Key: UKDQALCDSBOTRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-6-methyl-4-(trifluoromethyl)aniline is a useful research compound. Its molecular formula is C8H7BrF3N and its molecular weight is 254.05 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H7BrF3N

Molecular Weight

254.05 g/mol

IUPAC Name

2-bromo-6-methyl-4-(trifluoromethyl)aniline

InChI

InChI=1S/C8H7BrF3N/c1-4-2-5(8(10,11)12)3-6(9)7(4)13/h2-3H,13H2,1H3

InChI Key

UKDQALCDSBOTRX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1N)Br)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 2-methyl-4-(trifluoromethyl)aniline (7.78 g, 44.4 mmol), potassium bromide (1.59 g, 13.3 mmol), and ammonium heptamolybdate tetrahydrate (140 mg, 0.111 mmol) in acetic acid (40 mL) at room temperature (in a room temperature waterbath) was added sodium perborate tetrahydrate (1.88 g, 12.2 mmol). After 10 min, the reaction was treated with an additional portion of potassium bromide (1.59 g, 13.3 mmol), ammonium heptamolybdate tetrahydrate (140 mg, 0.111 mmol), and sodium perborate tetrahydrate (1.88 g, 12.2 mmol). After 10 min, the reaction was treated with an additional portion of potassium bromide (1.59 g, 13.3 mmol), ammonium heptamolybdate tetrahydrate (140 mg, 0.111 mmol), and sodium perborate tetrahydrate (1.88 g, 12.2 mmol). After 10 min, the reaction was treated with an additional portion of potassium bromide (1.59 g, 13.33 mmol), ammonium heptamolybdate tetrahydrate (140 mg, 0.111 mmol), and sodium perborate tetrahydrate (1.88 g, 12.2 mmol). After 1 h, the reaction was treated with a final portion of everything in half the amounts of the previous additions. After 1 h, the mixture was poured into water, neutralized with solid sodium bicarbonate, extracted into diethyl ether, washed with water, then brine, dried over magnesium sulfate, and concentrated to give 11.3 g (100%) as an oil. 1H-NMR (CDCl3, 500 MHz) δ 7.56 (s, 1H), 7.23 (s, 1H), 4.36 (bs, 2H), 2.23 (s, 3H); 13C-NMR (CDCl3, 126 MHz) δ 145.3, 127.7 (q, J=3.8 Hz), 126.4 (q, J=3.8 Hz), 124.0 (q, J=272 Hz), 120.6 (q, J=34 Hz), 108.2, 18.3. Mass spec.: 253.95 (MH)+.
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40 mL
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140 mg
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1.88 g
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1.59 g
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1.88 g
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140 mg
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1.59 g
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1.88 g
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140 mg
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1.59 g
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1.88 g
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140 mg
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